1-(2-Amino-3,6-dichloro-phenyl)-ethanone
Description
1-(2-Amino-3,6-dichlorophenyl)ethanone is an aromatic ketone featuring an acetophenone backbone substituted with amino and chlorine groups. The amino group is located at the 2-position, while chlorines occupy the 3- and 6-positions of the phenyl ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(2-amino-3,6-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,11H2,1H3 |
InChI Key |
CDPFMKPKCRNMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing Groups: Nitro groups (e.g., 6-NO₂ in ) increase reactivity toward nucleophilic substitution, whereas methoxy groups (e.g., 4-OCH₃ in ) enhance solubility via hydrogen bonding.
- Steric Effects : Dimethyl substituents (e.g., 3,5-CH₃ in ) reduce rotational freedom, impacting crystallinity and melting points.
Physical and Chemical Properties
Table 2: Comparative Physical Properties
*Note: Data for the target compound is inferred from analogs.
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